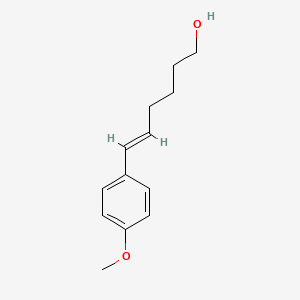

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL, also known as 4-methoxyphenylhex-5-en-1-ol, is a naturally-occurring compound found in a variety of plants and other organisms. It is a derivative of the phenylhexenol family of compounds, which are known for their wide range of biological effects. This compound has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Synthesis and Rearrangements

- A study by Krow et al. (2004) discusses stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of similar methoxyphenyl compounds in molecular rearrangements and the synthesis of complex structures. The rearrangements of iodides to alcohols were initiated using Selectfluor, and the conversion of alcohols to fluorides was facilitated using Deoxo-Fluor, demonstrating the compound's utility in creating diverse molecular architectures Krow et al., 2004.

Anti-Proliferative Activity and Tumor Cell Selectivity

- Thomas et al. (2017) explored the anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, highlighting the potential of methoxyphenyl derivatives in cancer research. These compounds, including variations with the 4-methoxyphenyl moiety, showed pronounced anti-proliferative activity and significant tumor cell selectivity, suggesting a promising avenue for the development of new anticancer agents Thomas et al., 2017.

Material Science and Organic Electronics

- Incorporation of π-Conjugated Polymer into Silica research by Kubo et al. (2005) illustrates the application of methoxyphenyl-containing compounds in the fabrication of composite materials. This work demonstrates the potential of such compounds in enhancing the properties of materials for applications in electronics and photonics Kubo et al., 2005.

Corrosion Inhibition

- The study on corrosion inhibition by Bentiss et al. (2009) presents the efficacy of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in preventing the corrosion of mild steel in acidic media. This illustrates the practical application of methoxyphenyl derivatives in protecting metals against corrosion, highlighting their potential in industrial maintenance and preservation Bentiss et al., 2009.

Advanced Organic Synthesis Techniques

- The work by Hamri et al. (2021) on the synthesis of ONO-LB-457, a potent leukotriene B4 receptor antagonist, showcases the strategic use of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL and its derivatives in the convergent synthesis of complex molecules with significant pharmacological activity. This approach highlights the compound's role in facilitating the synthesis of molecules with potential therapeutic applications Hamri et al., 2021.

properties

IUPAC Name |

(E)-6-(4-methoxyphenyl)hex-5-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h4,6-10,14H,2-3,5,11H2,1H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUCJDHNOLIZSJ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)